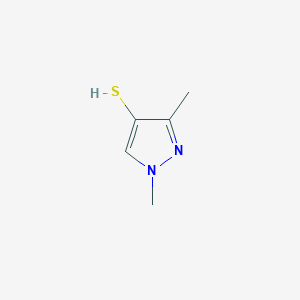

1,3-dimethyl-1H-pyrazole-4-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2S |

|---|---|

Molecular Weight |

128.20 g/mol |

IUPAC Name |

1,3-dimethylpyrazole-4-thiol |

InChI |

InChI=1S/C5H8N2S/c1-4-5(8)3-7(2)6-4/h3,8H,1-2H3 |

InChI Key |

PCMAKZGXJGTHGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1S)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Dimethyl 1h Pyrazole 4 Thiol and Its Precursors

Established Synthetic Routes to the 4-Thiolated Pyrazole (B372694) Core

The traditional synthesis of the 1,3-dimethyl-1H-pyrazole-4-thiol scaffold often involves two key stages: the formation of the pyrazole ring system and the subsequent introduction of the thiol group at the 4-position.

Cyclization Reactions and Thiolation Approaches

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. A widely employed method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. For instance, the reaction of acetylacetone (B45752) with methylhydrazine is a common route to a dimethyl-substituted pyrazole. orgsyn.org Another approach involves the reaction of α,β-unsaturated carbonyl compounds, known as chalcones, with hydrazine, which also leads to the formation of the pyrazole ring. nih.gov

Once the pyrazole core is established, various thiolation methods can be employed to introduce the sulfur functionality at the C4 position. A direct approach involves the electrophilic substitution of an activated pyrazole with a thiocyanating agent. For example, 4-unsubstituted pyrazoles can be reacted with ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) in the presence of an oxidizing agent like PhICl₂ to yield 4-thiocyanated pyrazoles. beilstein-journals.org These can then be reduced to the corresponding thiols.

A notable method for the synthesis of pyrazole-4-thiols starts from 4-iodopyrazoles. A copper-catalyzed cross-coupling reaction with a thiol surrogate, such as thiobenzoic acid, followed by the removal of the benzoyl protecting group, provides a practical route to the desired pyrazol-4-thiols. chemrxiv.org This method is advantageous due to its tolerance of various functional groups. chemrxiv.org

Multistep Syntheses from Readily Available Pyrazole Derivatives

In many instances, this compound is synthesized through a series of reactions starting from a pre-functionalized pyrazole. A common precursor is 1,3-dimethylpyrazole (B29720), which can be synthesized from hydrazine sulfate (B86663) and acetylacetone. orgsyn.org This can then undergo electrophilic substitution reactions. For example, sulfonation of 1,3-dimethylpyrazole with chlorosulfonic acid yields 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. prepchem.com This intermediate can then be reduced to the corresponding thiol.

Another multistep sequence starts with the Vilsmeier-Haack reaction of a hydrazone to produce a pyrazole-4-carbaldehyde. researchgate.netnih.govmdpi.com This aldehyde can be converted to a variety of other functional groups, which can then be transformed into a thiol. For example, the aldehyde could be oxidized to a carboxylic acid, which can then be converted to a thioester and subsequently hydrolyzed to the thiol. A patent describes the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid from ethyl acetoacetate, triethyl orthoformate, and acetic anhydride (B1165640) through condensation and cyclization reactions. google.com

Furthermore, 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole can be synthesized and subsequently used as a starting material for further transformations. znaturforsch.comprepchem.com The nitro group can be reduced to an amine, which can then be diazotized and displaced with a thiol-containing nucleophile.

The following table summarizes some key multistep synthetic approaches:

| Starting Material | Key Intermediates | Target Functionality |

| 1,3-Dimethylpyrazole | 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride | -SO₂Cl → -SH |

| Hydrazone | Pyrazole-4-carbaldehyde | -CHO → -COOH → -COSR → -SH |

| Ethyl acetoacetate | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | -COOH → -COSR → -SH |

| 5-Chloro-1,3-dimethylpyrazole | 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | -NO₂ → -NH₂ → -N₂⁺ → -SH |

Innovative and Sustainable Synthetic Strategies

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These innovations are also being applied to the synthesis of pyrazole derivatives.

Metal-Catalyzed and Metal-Free C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond is a critical step in the synthesis of this compound. Both metal-catalyzed and metal-free methods have been developed for this purpose.

Metal-Catalyzed Approaches: Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-S bond formation. nih.govrsc.org Copper-catalyzed thiolation of halo-pyrazoles, particularly 4-iodopyrazoles, with various sulfur nucleophiles is a well-established method. chemrxiv.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. chemrxiv.org Pyrazolyl metal complexes have also been explored as catalysts in various carbon-carbon coupling reactions, and this concept extends to C-S bond formation. researchgate.net

Metal-Free Approaches: To avoid the cost and potential toxicity of metal catalysts, metal-free C-S bond formation strategies have gained significant attention. beilstein-journals.orgnih.govnih.gov One such approach involves the direct C-H thiolation of pyrazolones with disulfides or thiocyanate salts under mild, metal-free conditions. researchgate.netelsevierpure.com These reactions are often proposed to proceed through a radical mechanism. researchgate.net Another innovative metal-free method is a three-component reaction of a pyrazole carbaldehyde, a secondary amine, and elemental sulfur to generate a thioamide, which can be a precursor to the thiol. beilstein-journals.orgnih.govnih.gov Iodine-mediated cascade reactions have also been developed for the synthesis of amino pyrazole thioether derivatives without the need for metals. acs.org

The following table highlights examples of both metal-catalyzed and metal-free C-S bond formation reactions:

| Reaction Type | Catalyst/Reagent | Substrate | Product |

| Copper-Catalyzed Thiolation chemrxiv.org | CuI | 4-Iodopyrazole (B32481) | Pyrazol-4-yl thiobenzoate |

| Metal-Free Thiolation researchgate.net | K₂S₂O₈ | Pyrazolone (B3327878) | 4-Thio-substituted pyrazolone |

| Metal-Free Thioamidation beilstein-journals.org | Elemental Sulfur | Pyrazole carbaldehyde, Amine | Pyrazole-tethered thioamide |

| Iodine-Mediated Thioetherification acs.org | I₂ | Aminopyrazole, Thiol | Aminopyrazole thioether |

Green Chemistry Approaches: Microwave-Assisted and Solvent-Free Syntheses

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic protocols for pyrazole derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times. nih.govdergipark.org.trresearchgate.netrsc.org The synthesis of pyrazoles from chalcones and hydrazine hydrate (B1144303) can be efficiently carried out under microwave irradiation. nih.gov This method has been used to prepare a variety of pyrazole derivatives, including those with potential biological activity. nih.govrsc.org Microwave-assisted synthesis can also be applied to the formation of fused pyrazole systems. rsc.org

Solvent-Free Synthesis: Conducting reactions without a solvent, or in a neat fashion, is a key aspect of green chemistry as it reduces waste and simplifies purification. researchgate.netrsc.orgtandfonline.comias.ac.in The condensation of diketones with hydrazines to form pyrazoles can be performed under solvent-free conditions, sometimes with the aid of a catalytic amount of acid. rsc.org Grinding techniques have also been employed for the solvent-free synthesis of NH-pyrazoles. researchgate.net These methods are often simple, efficient, and environmentally benign. tandfonline.comias.ac.in

Optimization of Reaction Parameters and Purity Assessment for Research Scale

For any synthetic procedure, optimizing reaction conditions is crucial to maximize yield and purity, especially on a research scale. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time. researchgate.netresearchgate.net For instance, in the synthesis of pyranopyrazoles, a multicomponent reaction, different solvents and catalyst amounts were systematically varied to find the optimal conditions. ias.ac.in

Purity assessment is an essential final step. The structure and purity of the synthesized this compound and its precursors are typically confirmed using a combination of analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the positions of substituents on the pyrazole ring. znaturforsch.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the S-H bond in the final thiol product.

Elemental Analysis: This provides the percentage composition of elements (C, H, N, S) in the compound, which can be compared to the calculated values for the expected molecular formula. znaturforsch.com

Melting Point: A sharp melting point is an indicator of a pure crystalline solid. prepchem.com

By carefully optimizing the reaction conditions and rigorously assessing the purity of the products, researchers can ensure the quality and reliability of the synthesized this compound for further studies and applications.

Regioselectivity and Yield Enhancement Protocols

Controlling the regioselectivity and maximizing the yield are paramount in the synthesis of substituted pyrazoles. Various strategies have been developed to address the inherent challenges of the classical Knorr pyrazole synthesis and subsequent functionalization steps.

Pyrazole Ring Formation:

The reaction of a 1,3-dicarbonyl equivalent with methylhydrazine can produce two regioisomeric pyrazoles. To synthesize the 1,3-dimethylpyrazole core, a precursor such as acetoacetic ester is required. The regiochemical outcome of the cyclization is highly dependent on the reaction conditions. The more nucleophilic nitrogen of methylhydrazine can attack either of the two distinct carbonyl groups of the dicarbonyl precursor. Research has shown that the choice of solvent can dramatically influence this selectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been found to significantly enhance the regioselectivity in pyrazole formation, favoring one isomer over the other. conicet.gov.ar This effect is attributed to the unique properties of these solvents, which can modulate the reactivity of the reacting centers.

Another critical factor is the pH of the reaction medium. Under acidic conditions, the more basic nitrogen of the hydrazine is protonated, which alters its nucleophilicity and can reverse the regioselectivity compared to reactions run under neutral or basic conditions. ingentaconnect.com By carefully optimizing the solvent and pH, the reaction can be directed to produce the desired 1,3-dimethyl-1H-pyrazole isomer in high yield.

Introduction of the Thiol Group:

A highly efficient and practical method for synthesizing pyrazole-4-thiols from 4-iodopyrazole precursors has been developed. synthical.comchemrxiv.org This protocol enhances yield and simplifies handling by using a stable thiol surrogate, thiobenzoic acid, in a copper-catalyzed C-S coupling reaction. The process occurs in two main steps:

Copper-Catalyzed S-Benzoylation: The 4-iodo-1,3-dimethyl-1H-pyrazole precursor is reacted with thiobenzoic acid in the presence of a copper catalyst (such as copper(I) iodide), a ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., potassium carbonate). This forms the intermediate S-(1,3-dimethyl-1H-pyrazol-4-yl) benzothioate.

Mild Deprotection: The benzoyl protecting group is then cleaved under mild basic conditions, for example, using potassium carbonate in methanol, to release the final this compound. synthical.com

This two-step sequence is advantageous because it avoids the use of volatile and odorous free thiols directly and the protection-deprotection strategy is tolerant of various functional groups. synthical.com The protocol is scalable and has been demonstrated to produce high yields. synthical.comchemrxiv.org

| Step | Reactants | Key Reagents & Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1. S-Benzoylation | 4-Iodopyrazole, Thiobenzoic Acid | CuI, N,N'-Dimethylethylenediamine, K₂CO₃, Toluene (B28343), 110 °C | Intermediate S-Benzoyl Pyrazole | High | synthical.com, chemrxiv.org |

| 2. Deprotection | Intermediate S-Benzoyl Pyrazole | K₂CO₃, Methanol, Room Temperature | Pyrazole-4-thiol | Up to 82% (on 50g scale) | synthical.com |

Advanced Chromatographic and Purification Techniques

The purification of the final thiol product and its synthetic intermediates is critical to obtaining a compound of high purity. Advanced, practical methods that can be scaled up and avoid laborious chromatographic techniques are highly desirable.

For the synthesis pathway proceeding through the S-benzoyl intermediate, a key advantage is the ability to bypass column chromatography. synthical.com

Purification of S-(1,3-dimethyl-1H-pyrazol-4-yl) benzothioate:

After the copper-catalyzed coupling reaction, the crude S-benzoyl intermediate can be isolated effectively without chromatography. The optimized workup procedure involves diluting the reaction mixture with a non-polar solvent, such as n-hexane, which causes the product to precipitate. The crude solid is then collected by simple filtration. synthical.com This straightforward isolation technique is efficient and readily scalable, making it suitable for large-scale synthesis.

Purification of this compound:

Following the deprotection of the S-benzoyl intermediate, the target thiol is purified through a liquid-liquid extraction process. The reaction mixture is typically neutralized or slightly acidified, and the product is extracted into an organic solvent like dichloromethane. synthical.com After evaporation of the solvent, the pyrazole-thiol is obtained. For applications requiring very high purity or for long-term storage, the crude thiol can be further purified by distillation. synthical.com This classical technique is effective for volatile thiols and provides the final product with greater than 95% purity.

| Compound | Purification Step | Technique | Description | Purity | Reference |

|---|---|---|---|---|---|

| S-(1,3-dimethyl-1H-pyrazol-4-yl) benzothioate | Isolation from reaction mixture | Precipitation & Filtration | Crude product is precipitated by adding n-hexane to the reaction mixture and collected by filtration. | Sufficient for next step | synthical.com |

| This compound | Final Purification | Extraction & Distillation | Aqueous workup followed by extraction. For long-term storage and high purity, distillation is performed. | >95% | synthical.com |

Elucidation of Reactivity and Mechanistic Pathways of 1,3 Dimethyl 1h Pyrazole 4 Thiol

Electrophilic and Nucleophilic Reactions Involving the Thiol Moiety

The sulfur atom of the thiol group in 1,3-dimethyl-1H-pyrazole-4-thiol is a key center of reactivity, capable of participating in both oxidation and nucleophilic reactions.

The thiol group is susceptible to oxidation, leading to the formation of disulfides and various sulfonyl derivatives. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Disulfide Formation: Mild oxidizing agents can facilitate the coupling of two molecules of this compound to form the corresponding disulfide, bis(1,3-dimethyl-1H-pyrazol-4-yl) disulfide. This reaction is a common transformation for thiols and can be achieved using various reagents. libretexts.orgyoutube.comcdnsciencepub.com The formation of the disulfide bond is a redox process where each sulfur atom is oxidized. cdnsciencepub.com

Sulfonyl Derivatives: Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states, such as sulfonyl chlorides and sulfonamides. For instance, the treatment of a pyrazole (B372694) with chlorosulfonic acid can lead to the formation of a pyrazole-4-sulfonyl chloride. This intermediate can then be reacted with various amines to produce a range of sulfonamides. While specific examples for this compound are not prevalent in the reviewed literature, the general reactivity of pyrazoles suggests this pathway is feasible.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Mild Oxidizing Agent (e.g., I2, H2O2) | bis(1,3-Dimethyl-1H-pyrazol-4-yl) disulfide | Oxidative Coupling |

| This compound | Strong Oxidizing Agent (e.g., Cl2, H2O, then SOCl2) | 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride | Oxidation |

| 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride | Amine (R-NH2) | N-Alkyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide | Nucleophilic Acyl Substitution |

The sulfur atom of the thiol group is nucleophilic and can readily participate in reactions with various electrophiles. A common reaction is S-alkylation, where the thiol is treated with an alkyl halide in the presence of a base to form the corresponding thioether. organic-chemistry.org This reaction proceeds via a nucleophilic substitution mechanism, likely SN2, where the thiolate anion acts as the nucleophile. nih.gov

The nucleophilicity of the sulfur can be influenced by the electronic properties of the pyrazole ring. The electron-donating methyl groups on the pyrazole ring are expected to enhance the electron density on the sulfur atom, thereby increasing its nucleophilicity.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Alkyl Halide (R-X) / Base | 4-(Alkylthio)-1,3-dimethyl-1H-pyrazole | S-Alkylation (Nucleophilic Substitution) |

| This compound | Michael Acceptor (e.g., α,β-unsaturated carbonyl) | Michael Adduct | Michael Addition |

Pyrazole Ring Reactivity and Functionalization at Adjacent Positions

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring.

In general, electrophilic aromatic substitution on pyrazoles occurs preferentially at the C4 position due to the directing effects of the two nitrogen atoms. ijpcbs.com However, in this compound, the C4 position is already occupied. Therefore, electrophilic substitution would be expected to occur at the C5 position, which is adjacent to the N1-methyl group and meta to the thiol group. The thiol group is generally considered an ortho, para-directing group in electrophilic aromatic substitution on benzene (B151609) rings. However, its directing effect on the pyrazole ring, particularly when located at the C4 position, is not well-documented in the available literature for this specific compound.

A common electrophilic aromatic substitution reaction is the Vilsmeier-Haack reaction, which introduces a formyl group onto an aromatic ring. researchgate.netnih.govresearchgate.netuwindsor.ca For pyrazoles, this reaction typically occurs at the C4 position. arkat-usa.org In the case of 1,3-dimethyl-1H-pyrazole, formylation would be expected at the C4 position. With the C4 position blocked by the thiol group, the regioselectivity of the Vilsmeier-Haack reaction on this compound would likely be directed to the C5 position, although steric hindrance from the adjacent thiol and N1-methyl groups could be a factor.

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. baranlab.org This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with various electrophiles.

For pyrazoles, the N1-substituent can act as a directing group. In the case of 1,3-dimethyl-1H-pyrazole, the N1-methyl group is not a strong DMG. However, lithiation of 1,3,5-trimethylpyrazole (B15565) has been shown to occur at the 1-methyl group. ijpcbs.com For 1-phenylpyrazole, lithiation occurs at the C5 position of the pyrazole ring and the ortho position of the phenyl group. ijpcbs.com

For 4-substituted pyrazoles, such as 4-bromo-1-phenylsulphonylpyrazole, directed lithiation with phenyl-lithium occurs regioselectively at the C5 position. researchgate.net The phenylsulfonyl group at N1 acts as a strong directing group. While the thiol group itself is not a strong DMG, it is possible that deprotonation of this compound with a strong base like n-butyllithium could occur at the C5 position, facilitated by coordination of the lithium to the sulfur atom. The resulting lithiated species could then be trapped with an electrophile to introduce a substituent at the C5 position.

| Reactant | Reagent 1 | Reagent 2 | Product | Reaction Type |

|---|---|---|---|---|

| This compound | n-BuLi | Electrophile (E+) | 5-Substituted-1,3-dimethyl-1H-pyrazole-4-thiol | Directed Lithiation |

Reaction Mechanism Investigations

Detailed mechanistic studies specifically for the reactions of this compound are scarce in the reviewed literature. However, the mechanisms of the individual reactions involving the thiol and pyrazole moieties can be inferred from general principles of organic chemistry.

The oxidation of the thiol to a disulfide likely proceeds through a radical mechanism or via a sulfenic acid intermediate, depending on the oxidant used. One-electron oxidants would favor a thiyl radical pathway, while two-electron oxidants could involve the formation of a sulfenic acid which then reacts with another thiol molecule.

Nucleophilic substitution at the sulfur atom , such as S-alkylation, is expected to follow a standard SN2 pathway. The rate of this reaction would be dependent on the concentration of both the thiolate and the alkyl halide, as well as the steric hindrance at the electrophilic carbon.

Electrophilic aromatic substitution on the pyrazole ring proceeds via a typical arenium ion intermediate (a Wheland intermediate). The electrophile attacks the π-system of the pyrazole ring to form a resonance-stabilized carbocation. Subsequent deprotonation restores the aromaticity of the ring. The regioselectivity is determined by the stability of the possible arenium ion intermediates.

The mechanism of the Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, from dimethylformamide and phosphorus oxychloride. researchgate.net This electrophilic species then attacks the pyrazole ring in an electrophilic aromatic substitution manner.

Kinetic Studies and Reaction Pathway Elucidation

While specific kinetic studies exclusively on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on related pyrazole and thiol compounds. The primary reactive site is the sulfur atom of the thiol group, which is a potent nucleophile.

One of the key reactions of thiols is S-alkylation, which proceeds via a nucleophilic substitution mechanism. jmaterenvironsci.comnih.gov The general pathway involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks an electrophilic carbon atom of an alkylating agent.

Plausible Reaction Pathway for S-Alkylation:

Deprotonation: In the presence of a base, the thiol proton is abstracted to form the thiolate anion. The equilibrium of this step is influenced by the pKa of the thiol and the strength of the base.

This compound + Base ⇌ 1,3-dimethyl-1H-pyrazole-4-thiolate + HB⁺

Nucleophilic Attack: The resulting thiolate anion, a strong nucleophile, attacks the electrophilic center of a substrate (e.g., an alkyl halide), displacing the leaving group in an Sₙ2 fashion.

1,3-dimethyl-1H-pyrazole-4-thiolate + R-X → 1,3-dimethyl-4-(alkylthio)-1H-pyrazole + X⁻

The rate of this reaction would be expected to follow second-order kinetics, being first order in both the thiolate and the alkyl halide concentration. jmaterenvironsci.com

Another significant reaction pathway for pyrazole compounds involves electrophilic substitution at the C4 position. researchgate.net However, in this compound, this position is already substituted with the thiol group. Reactions at the pyrazole ring itself would likely require harsh conditions due to the presence of the deactivating thiol substituent. Conversely, the pyrazole ring can influence the reactivity of the thiol group through electronic effects.

Recent research has also explored the synthesis of pyrazole-4-thiols through copper-catalyzed C-S bond formation from 4-iodopyrazoles, indicating the feasibility of transition metal-mediated pathways. chemrxiv.org Furthermore, oxidative thiocyanation of pyrazoles has been achieved, suggesting a mechanism involving an electrophilic sulfur species attacking the pyrazole ring. researchgate.net A plausible mechanism for such a reaction involves the in-situ generation of an electrophilic thiocyanating agent which is then attacked by the electron-rich pyrazole ring. researchgate.net

A proposed mechanistic pathway for the formation of a related 4-selenocyanated pyrazole, which can be considered analogous to a thiolation reaction, involves the following steps:

Generation of an electrophilic selenium species (e.g., Cl-SeCN).

Electrophilic attack of this species on the C4 position of the pyrazole ring to form a Wheland-type intermediate.

Deprotonation to restore the aromaticity of the pyrazole ring and yield the final product. researchgate.net

Influence of Catalysts and Solvent Effects on Reactivity

Influence of Catalysts

Catalysts can significantly influence the rate and selectivity of reactions involving this compound.

Base Catalysis: As mentioned, bases are crucial for promoting S-alkylation reactions by generating the more reactive thiolate anion. The choice of base can affect the reaction rate and yield. Common bases include alkali metal hydroxides, carbonates, and alkoxides.

Transition Metal Catalysis: Transition metals are widely used to facilitate the formation of C-S bonds. Copper-catalyzed reactions, for instance, have been employed for the synthesis of pyrazole-4-thiols from the corresponding iodo-pyrazoles. chemrxiv.org The catalytic cycle would likely involve oxidative addition of the iodo-pyrazole to a Cu(I) species, followed by reaction with a sulfur source and reductive elimination to yield the product and regenerate the catalyst. Other transition metals like palladium, nickel, and cobalt have also been used in related C-S bond-forming reactions and could potentially be applied to reactions of this compound. acs.orgacs.org For example, pyrazole derivatives can act as ligands, enhancing the catalytic activity of metal centers in various transformations. researchgate.netnih.govrsc.org

The table below summarizes the effect of different catalysts on reactions involving pyrazole and thiol functionalities, which can be extrapolated to this compound.

| Catalyst Type | Example Catalyst | Reaction Type | Anticipated Effect on this compound |

| Base | K₂CO₃, NaOH | S-Alkylation | Increases reaction rate by generating the thiolate anion. researchgate.netresearchgate.net |

| Transition Metal | Cu(I) salts | C-S Coupling | Catalyzes the formation of the C-S bond from a corresponding halide. chemrxiv.org |

| Transition Metal | Pd complexes | Cross-Coupling | Can be used for various cross-coupling reactions involving the pyrazole ring or thiol group. |

| Transition Metal | Ti(IV) isopropoxide | Polymerization (as ligand) | The pyrazole moiety can act as a ligand to enhance catalytic activity. researchgate.netnih.govrsc.org |

| Photoredox | Iridium complexes | Radical reactions | Can initiate radical reactions for functionalization. acs.orgacs.org |

Interactive Data Table: Catalyst Effects

Solvent Effects on Reactivity

The choice of solvent can have a profound impact on the reactivity of this compound, primarily by influencing the nucleophilicity of the thiol group. libretexts.org

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds with the lone pairs on the sulfur atom and the thiolate anion. quora.comstackexchange.com This solvation shell stabilizes the nucleophile, thereby decreasing its reactivity. libretexts.orgrsc.org In Sₙ2 reactions, where a "free" and highly reactive nucleophile is desired, polar protic solvents generally slow down the reaction rate.

Polar Aprotic Solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile): These solvents possess dipole moments that allow them to solvate cations, but they are less effective at solvating anions due to the lack of acidic protons for hydrogen bonding. quora.comstackexchange.com Consequently, the nucleophile is less encumbered by solvent molecules and is more "naked" and reactive. libretexts.org Therefore, S-alkylation reactions of this compound are expected to be faster in polar aprotic solvents.

Nonpolar Solvents (e.g., toluene (B28343), hexane): In nonpolar solvents, ionic species like the thiolate anion have low solubility, which can hinder the reaction rate. However, for certain reactions, such as the thiocyanation of pyrazoles, toluene has been found to be an effective solvent. researchgate.net

The following table outlines the expected influence of different solvent types on the nucleophilic reactivity of this compound.

| Solvent Type | Examples | Interaction with Thiolate | Effect on Nucleophilicity | Expected Reaction Rate for S-Alkylation |

| Polar Protic | Water, Methanol, Ethanol | Strong hydrogen bonding and solvation. quora.comstackexchange.com | Decreased. libretexts.orgrsc.org | Slower |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Weak solvation of the anion. quora.comstackexchange.com | Increased. libretexts.org | Faster |

| Nonpolar | Toluene, Hexane | Poor solvation of ionic species. | Variable, depends on reactant solubility. | Generally slow unless phase transfer catalyst is used. |

Interactive Data Table: Solvent Effects

Derivatization Chemistry: Expanding the Molecular Landscape of 1,3 Dimethyl 1h Pyrazole 4 Thiol

Synthesis of Thioether and Selenoether Derivatives

The sulfur atom of 1,3-dimethyl-1H-pyrazole-4-thiol is a soft nucleophile, making it highly amenable to reactions with various electrophiles to form stable carbon-sulfur bonds. This reactivity is the foundation for the synthesis of a wide range of thioether and selenoether derivatives.

The S-alkylation and S-arylation of pyrazole (B372694) thiols are fundamental transformations for creating thioether derivatives. While specific literature on the alkylation and arylation of this compound is not extensively detailed, the general reactivity of heterocyclic thiols suggests that these reactions proceed readily.

Alkylation is typically achieved by treating the thiol with an alkyl halide in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the alkylating agent. Common bases used for this purpose include sodium hydroxide, potassium carbonate, or organic amines like triethylamine.

Arylation reactions, which form a bond between the sulfur and an aromatic ring, can be more challenging and often require transition metal catalysis. Palladium- or copper-catalyzed cross-coupling reactions are common methods for the S-arylation of thiols with aryl halides or boronic acids. A highly efficient and regioselective synthesis of 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles has been reported via the cyclocondensation of arylhydrazines with β-oxodithioesters, demonstrating the formation of pyrazole thioethers. acs.org

The synthesis of pyrazole-derived dithioethers has also been accomplished through the reaction of diisothiuronium salts with 2-(3,5-dimethylpyrazol-1-yl)ethanol tosylate in a basic aqueous solution. researchgate.net This method provides an alternative route to more complex thioether structures.

The synthesis of heteroaryl thioethers, where the sulfur atom of the pyrazole is linked to another heterocyclic ring, is of significant interest due to the diverse biological activities associated with such hybrid molecules. These compounds can be synthesized by reacting this compound with a halogenated heterocycle, often under conditions similar to those used for S-arylation.

For instance, the synthesis of pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles has been reported, showcasing the formation of a sulfur-heterocycle bond. nih.gov In one study, a pyrazole derivative was used as a precursor to synthesize N-(4-(pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea, which was then cyclized to form various thiadiazole derivatives. nih.gov Another report describes the synthesis of pyrazoles substituted by a thiophene (B33073) moiety through the reaction of a chalcone-type compound with phenyl hydrazine (B178648) hydrochloride. nih.gov These examples, while not starting directly from this compound, illustrate established routes to pyrazole-heteroaryl thioethers.

Construction of Sulfoxide (B87167) and Sulfone Analogs

The sulfur atom in the thioether derivatives of this compound can be readily oxidized to higher oxidation states, namely sulfoxide and sulfone. These transformations significantly alter the electronic and steric properties of the molecule, offering a strategy for fine-tuning its chemical and physical characteristics.

Selective oxidation of thioethers to sulfoxides without over-oxidation to the sulfone requires careful control of the reaction conditions and the choice of oxidizing agent. Common reagents for this transformation include one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or sodium periodate.

Further oxidation of the sulfoxide or direct oxidation of the thioether with a stronger oxidizing agent or a stoichiometric excess of the reagent leads to the formation of the corresponding sulfone. Reagents like hydrogen peroxide, potassium permanganate, or excess m-CPBA are typically employed for this purpose. The oxidation of thiols in aqueous solutions is often catalyzed by transition metal ions. researchgate.net

While specific protocols for the oxidation of this compound derivatives are not widely published, the synthesis of the related 1,3-dimethyl-1H-pyrazole-4-sulfonamide is well-documented. prepchem.comnih.gov This is typically achieved by reacting 1,3-dimethylpyrazole (B29720) with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia. prepchem.comsigmaaldrich.com This demonstrates the stability of the pyrazole ring under oxidative and sulfonylation conditions.

| Starting Material | Reagent(s) | Product | Reference |

| 1,3-Dimethylpyrazole | 1. Chlorosulfonic acid 2. Anhydrous ammonia | 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | prepchem.com |

| 3,5-Dimethyl-1H-pyrazole | 1. Chlorosulfonic acid, Thionyl chloride 2. 2-Phenylethylamine derivatives | 3,5-Dimethyl-1H-pyrazole-4-sulfonamide derivatives | nih.gov |

Annulation and Ring-Fused Systems Incorporating the Thiol Core

The thiol group of this compound, along with the adjacent C5 carbon of the pyrazole ring, can participate in annulation reactions to construct fused polycyclic heterocyclic systems. These reactions lead to the formation of novel molecular scaffolds with diverse three-dimensional structures.

Annulation reactions often involve the reaction of the pyrazole thiol with a bifunctional electrophile, leading to the formation of a new ring fused to the pyrazole core. For example, reaction with α-halo ketones or α-halo esters could potentially lead to the formation of pyrazolo[3,4-b]thiophenes or related systems.

A review of recent methods for the synthesis of fused pyrazolo[3,4-d]thiazoles and pyrazolo[3,4-b] mdpi.comsemanticscholar.orgthiazines highlights two main approaches: annulation of a pyrazole ring to a thiazole (B1198619) or thiazine (B8601807) ring, or the annulation of a thiazole or thiazine ring to a pyrazole ring. osi.lv While specific examples starting from this compound are scarce, the general strategies are applicable. For instance, the synthesis of pyrazolo[3,4-b]pyridines has been achieved through the condensation of 5-aminopyrazole-4-carbaldehydes with various ketones and nitriles. semanticscholar.org

Furthermore, the synthesis of pyrazolo[3,4-b]pyrazin-5-ones has been reported starting from 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole, which undergoes nucleophilic substitution with α-amino acids followed by reductive lactamization. znaturforsch.com This demonstrates a pathway to fused pyrazole systems from a similarly substituted pyrazole precursor. The development of stereoselective [3 + 2] annulation reactions between 4-bromo pyrazolones and benzofuran-derived azadienes to form pyrazole fused spiroketals also points to the versatility of the pyrazole scaffold in constructing complex polycyclic systems. rsc.org

Application as a Core Building Block in Complex Chemical Scaffolds

The unique structural arrangement of this compound, featuring a heterocyclic pyrazole ring and a reactive thiol group, establishes it as a valuable and versatile building block in synthetic chemistry. The pyrazole moiety contains two adjacent nitrogen atoms, which can act as coordination sites, while the thiol group offers a nucleophilic sulfur atom, readily available for various chemical transformations. researchgate.net This combination allows the compound to be a precursor for a wide range of more complex molecules, including sophisticated ligands for metal complexes and functional organic materials.

Design and Synthesis of Ligands for Coordination Chemistry

The field of coordination chemistry extensively utilizes ligands containing nitrogen-based heterocyclic rings, such as pyrazole, due to their ability to form stable complexes with a wide variety of metal ions. researchgate.net The presence of both a pyrazole ring and a thiol group in this compound makes it an excellent candidate for the design of mono- and polydentate ligands. Pyrazole and its derivatives are known to coordinate with metals in several modes, including as neutral monodentate or as anionic bidentate and polydentate chelating agents. researchgate.net

The thiol group (-SH) can be deprotonated to form a thiolate (-S⁻), which is a soft donor and readily coordinates to soft metal ions. More commonly, the thiol is alkylated to produce thioether derivatives. These thioether ligands, featuring an N,S donor set, can chelate to a single metal center or act as a bridging ligand between two or more metal centers. For instance, the reaction of the thiol with an alkyl halide containing another donor group can yield sophisticated polydentate ligands.

The design of these ligands often involves modifying the substituent on the sulfur atom to tune the steric and electronic properties of the resulting metal complex. This strategic design influences the coordination geometry, stability, and reactivity of the final organometallic compound. Pyrazole-containing copper complexes, for example, are of particular interest as they can form structures with varying nuclearity, from mononuclear to polynuclear arrangements. researchgate.net Similarly, pyrazole-based ligands have been used to synthesize complexes with other transition metals like palladium, manganese, and zinc. researchgate.netscispace.com The synthesis of diorganotin(IV) complexes with pyrazole-based organoselenolato ligands, which are analogous to thiolates, demonstrates the successful application of pyrazole moieties in forming stable organometallic structures. nih.gov

Table 1: Potential Coordination Modes of Ligands Derived from this compound This table is generated based on established coordination patterns of pyrazole and thiol-containing ligands.

| Ligand Type | Donor Atoms | Potential Coordination Mode | Example Metal Ions |

|---|---|---|---|

| Pyrazole-thioether | N, S | Bidentate Chelating | Pd(II), Pt(II), Cu(I), Cu(II) |

| Pyrazole-thioether | N (pyrazole) | Monodentate | Ru(II), Rh(III) |

| Pyrazole-thioether | S (thioether) | Monodentate | Ag(I), Au(I) |

| Bridging Dimer | N, S | Bidentate Bridging | Cu(II), Mn(II), Zn(II) |

The characterization of these coordination compounds typically involves techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and infrared spectroscopy to confirm the binding of the ligand to the metal center. researchgate.netnih.gov

Precursors for Advanced Organic Materials (non-biological)

The structural attributes of this compound also position it as a valuable precursor for the synthesis of advanced organic materials with specific, non-biological functions. Pyrazole derivatives are recognized for their utility in materials science, contributing to the development of fluorescent dyes and corrosion inhibitors. jetir.org The combination of the aromatic, electron-rich pyrazole ring and the versatile thiol group allows for the construction of larger, conjugated systems with tailored electronic and photophysical properties.

The thiol group is a key functional handle for derivatization. It can undergo S-alkylation to attach the pyrazole core to other molecular units or polymer backbones. For example, reaction with haloalkanes can introduce long alkyl chains, chromophores, or other functional groups. The resulting thioether linkage is generally stable, ensuring the integrity of the final material.

One potential application is in the development of fluorescent materials. The pyrazole ring itself is a component of many fluorescent compounds. jetir.org By chemically modifying the this compound scaffold, for instance by creating extended π-conjugated systems through reactions at the thiol group, it is possible to synthesize novel fluorophores. These materials could find applications in areas such as organic light-emitting diodes (OLEDs) or chemical sensors.

Furthermore, the sulfur atom can be oxidized to form sulfones or sulfoxides, which significantly alters the electronic properties of the pyrazole ring. This can be a strategy to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in materials designed for organic electronics. The synthesis of pyrazole derivatives is often straightforward, making them attractive building blocks for creating diverse molecular architectures for materials science applications. nih.gov

Table 2: Potential Applications of Materials Derived from this compound This table outlines potential material applications based on the known properties of pyrazole-based compounds.

| Material Class | Synthetic Strategy | Key Functional Group | Potential Application |

|---|---|---|---|

| Fluorescent Dyes | Coupling reactions at the thiol group to form extended π-systems. | Pyrazole-thioether | Organic Light-Emitting Diodes (OLEDs), Chemical Sensors |

| Corrosion Inhibitors | Adsorption of the molecule or a derived polymer onto a metal surface. | Thiol/Thioether, Pyrazole Nitrogens | Protective coatings for metals |

| Conductive Polymers | Incorporation into a polythiophene or similar polymer backbone via the thiol. | Thiophene-pyrazole copolymer | Organic field-effect transistors (OFETs) |

| Ligands for Catalysis | Formation of stable metal complexes with catalytically active metals. | Pyrazole-thioether | Homogeneous Catalysis |

The development of these materials relies on established synthetic methodologies, such as cross-coupling reactions and polymerization techniques, to assemble the this compound unit into larger, functional superstructures.

Computational and Theoretical Chemistry Studies on 1,3 Dimethyl 1h Pyrazole 4 Thiol

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its chemical and physical properties. Analyses based on molecular orbital theory, particularly at the level of Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons and the nature of chemical bonding within 1,3-dimethyl-1H-pyrazole-4-thiol.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For pyrazole (B372694) derivatives, the distribution of these frontier orbitals is key to their chemical behavior. nih.gov In many pyrazole systems, the HOMO is often localized on the pyrazole ring, indicating its role in nucleophilic attacks. nih.gov Conversely, the LUMO's location can vary depending on the substituents attached to the ring. nih.gov

In the context of this compound, the thiol (-SH) group is expected to significantly influence the electronic landscape. DFT calculations on related heterocyclic thiols often show that the HOMO has significant contributions from the sulfur atom's lone pair electrons, making this site a primary center for nucleophilic and electrophilic interactions.

Computational studies on the reactivity of similar heterocyclic compounds provide a model for understanding this compound. For instance, DFT analysis of the thiol-Michael addition transition states involving N-heteroaryl lactams revealed a substantial charge transfer from the thiol nucleophile to the reactive group, which is partially delocalized into the heteroarene ring. nih.gov The energy gap (ΔE) between the HOMO and LUMO can be used to predict the kinetic and thermodynamic stability of the molecule. nih.gov For example, theoretical investigations of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO energy gap of approximately 4.458 eV, suggesting high electronic stability and low chemical reactivity. nih.gov

Table 1: Illustrative Frontier Orbital Energies for a Related Pyrazole Derivative (Note: This data is for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and serves as an example of typical computational outputs.)

| Parameter | Energy (eV) |

| EHOMO | -6.512 |

| ELUMO | -2.054 |

| Energy Gap (ΔE) | 4.458 |

| Data sourced from a DFT study on a related pyrazole compound. nih.gov |

The analysis of FMOs is crucial for predicting how this compound would interact with other reagents, guiding synthetic applications and mechanistic studies.

The distribution of electron density within a molecule is inherently uneven due to differences in the electronegativity of its constituent atoms. This charge distribution can be analyzed through methods like Natural Bond Orbital (NBO) analysis and visualized using Molecular Electrostatic Potential (MEP) maps.

MEP maps are particularly insightful as they illustrate the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For pyrazole derivatives, the nitrogen atoms and other heteroatoms like oxygen or sulfur are typically centers of negative potential. nih.gov In this compound, the "pyridine-like" nitrogen atom at position 2 and the sulfur atom of the thiol group are expected to be the most electron-rich regions.

Table 2: Example of Calculated Geometric Parameters for a Substituted Pyrazole (Note: The following data is for 5-Chloromethyl-1,3-dimethyl-1H-pyrazole and is presented to illustrate typical results from computational studies.)

| Parameter | Bond Length (Å) / Angle (°) |

| C(5)-C(4) | 1.378 |

| C(4)-N(1) | 1.365 |

| N(1)-N(2) | 1.354 |

| N(2)-C(3) | 1.327 |

| C(3)-C(5) | 1.385 |

| C(3)-N(2)-N(1) | 112.5 |

| N(2)-N(1)-C(4) | 104.9 |

| Data derived from crystallographic and computational studies on a related pyrazole. nih.gov |

Tautomerism and Conformational Analysis

For molecules with mobile protons and flexible single bonds, computational analysis is essential to identify the most stable tautomeric forms and conformations.

This compound can theoretically exist in a tautomeric equilibrium with its thione form, 1,3-dimethyl-1,2-dihydropyrazole-4-thione. Computational energy minimization calculations can determine the relative energies of these tautomers, predicting which form is more stable in the gas phase. These calculations involve optimizing the geometry of each tautomer to find its lowest energy state on the potential energy surface.

Furthermore, the interconversion between these tautomers proceeds through a transition state, which represents the energy maximum along the reaction coordinate. Identifying the structure and energy of this transition state is crucial for understanding the kinetics of the tautomerization process. arxiv.org Computational methods can locate this saddle point on the potential energy surface, and the calculated energy barrier (activation energy) provides insight into the rate of interconversion. Studies on other heterocyclic systems have successfully used these calculations to explore tautomeric equilibria. arkat-usa.org

The surrounding environment, particularly the solvent, can significantly influence the position of a tautomeric equilibrium and the preferred conformation of a molecule. Solvents can stabilize one form over another through specific interactions like hydrogen bonding or non-specific dielectric effects.

Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. By performing energy minimization calculations within a simulated solvent environment, it is possible to predict how the relative stabilities of the thiol and thione tautomers of this compound might shift in different media. For example, polar solvents are generally expected to favor the more polar tautomer. Studies on 4-halogenated-1H-pyrazoles have noted that solvent effects can be significant and that imperfect modeling of these effects can lead to discrepancies between calculated and experimental data. mdpi.com Similarly, intramolecular hydrogen bonding, which can be affected by the solvent, plays a role in stabilizing specific conformations of substituted pyrazoles. arkat-usa.org

Advanced Spectroscopic and X Ray Crystallographic Characterization of 1,3 Dimethyl 1h Pyrazole 4 Thiol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural characterization of 1,3-dimethyl-1H-pyrazole-4-thiol and its derivatives in solution. One-dimensional (¹H and ¹³C) and multidimensional NMR techniques provide unambiguous assignment of atomic connectivity and spatial relationships.

Multidimensional NMR (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Multidimensional NMR experiments are critical for assembling the molecular puzzle of complex pyrazole (B372694) derivatives.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a derivative of this compound, COSY would be instrumental in confirming the connectivity within any alkyl or aryl substituents attached to the pyrazole core.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded carbon atoms and their attached protons. This is essential for assigning the ¹³C signals based on their corresponding, and more easily assigned, ¹H signals. For the parent compound, HSQC would show correlations between the C5-H proton and the C5 carbon, as well as correlations for the two methyl groups with their respective carbon atoms. researchgate.netresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is invaluable for piecing together the entire molecular framework. For instance, it can show correlations from the N-methyl protons to the C3 and C5 carbons of the pyrazole ring, and from the C3-methyl protons to the C3 and C4 carbons, confirming the substitution pattern.

The following table represents hypothetical but expected NMR data for this compound based on known chemical shifts for similar pyrazole structures. rsc.orgrsc.orgchemicalbook.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound. Users can filter by atom or correlation type to explore the data.

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| N1-CH₃ | ~3.7 | ~35 | C5, C(N1-CH₃) |

| C3-CH₃ | ~2.3 | ~12 | C3, C4, C(C3-CH₃) |

| C5-H | ~7.5 | ~130 | C4, N1-CH₃ |

| C3 | - | ~150 | N1-CH₃, C3-CH₃ |

| C4 | - | ~110 | C3-CH₃, C5-H |

| C5 | - | ~130 | N1-CH₃, C5-H |

| SH | ~3.4 (variable) | - | C4 |

Dynamic NMR Studies on Molecular Dynamics

Dynamic NMR (DNMR) spectroscopy is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or tautomerism. While this compound is locked from the annular tautomerism common in NH-pyrazoles due to the N1-methylation, its derivatives could exhibit other dynamic behaviors. researchgate.net For example, derivatives with bulky substituents might show restricted rotation around single bonds, which could be quantified using DNMR experiments at variable temperatures. By analyzing the changes in lineshape, coalescence temperature, and chemical shifts, it is possible to determine the energy barriers and rates of these dynamic processes. researchgate.net

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state and the nature of intermolecular interactions that govern the crystal lattice.

Determination of Solid-State Molecular Conformations and Stereochemistry

By diffracting X-rays off a single crystal, a unique pattern is generated that can be mathematically deconvoluted to produce a detailed model of the electron density, and thus the atomic positions. This technique unambiguously determines bond lengths, bond angles, and torsion angles, which define the molecule's conformation and stereochemistry. niscpr.res.inacs.org For derivatives of this compound, X-ray crystallography can confirm the planarity of the pyrazole ring and determine the orientation of the thiol group and other substituents relative to the ring. nih.govresearchgate.net

Interactive Table 2: Representative Crystal Data for a Hypothetical Pyrazole Derivative. This table illustrates typical parameters obtained from a single-crystal X-ray diffraction experiment, based on data for related compounds. nih.govnih.gov

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₇H₉N₅O₂S | Example formula for a pyrazole derivative. nih.gov |

| Molecular Weight | 227.25 | Mass of the molecule in g/mol . nih.gov |

| Crystal System | Monoclinic | The shape of the unit cell. nih.gov |

| Space Group | P2₁/c | Symmetry elements within the unit cell. |

| a (Å) | 17.901 | Unit cell dimension. nih.gov |

| b (Å) | 8.1268 | Unit cell dimension. nih.gov |

| c (Å) | 14.203 | Unit cell dimension. nih.gov |

| β (°) | 103.17 | Unit cell angle. nih.gov |

| Volume (ų) | 2011.9 | Volume of the unit cell. nih.gov |

| Z | 8 | Number of molecules in the unit cell. nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of a material. In the solid state of pyrazole derivatives, common interactions include:

Hydrogen Bonding: While the N-H donor is absent in N-methylated pyrazoles, the thiol group (-SH) can act as a weak hydrogen bond donor. More significantly, the pyrazole nitrogen atoms (specifically N2) are effective hydrogen bond acceptors. researchgate.net In derivatives, other functional groups like hydroxyls or amides can introduce strong hydrogen bonds (e.g., N-H···O, O-H···N), which often dictate the primary supramolecular structure. nih.govresearchgate.net

π-π Stacking: The aromatic pyrazole ring can interact with other aromatic rings through π-π stacking. These interactions, with centroid-to-centroid distances typically in the range of 3.4–3.8 Å, play a significant role in the packing of many heterocyclic structures. nih.gov

C-H···π and C-H···O/N Interactions: Weaker C-H hydrogen bonds are also frequently observed, where methyl or aromatic C-H groups act as donors to π-systems or heteroatoms, further stabilizing the crystal lattice. nih.govcardiff.ac.uk

The interplay of these forces determines the final three-dimensional architecture of the crystal. researchgate.net

Mass Spectrometry for Molecular Structure and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (MW: 128.20 g/mol ), MS is used to confirm the molecular weight and to gain structural information through the analysis of fragmentation patterns. bldpharm.com

Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), whose m/z value corresponds to the molecular weight. This ion can then undergo fragmentation, breaking into smaller, characteristic pieces. The fragmentation pattern serves as a molecular fingerprint.

For this compound, expected fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from either the N1 or C3 position.

Cleavage of the pyrazole ring, a common fragmentation pattern for heterocyclic compounds.

Loss of the thiol group or related fragments like •SH or H₂S. miamioh.edu

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound. Users can click on a fragment to see its potential origin.

| m/z Value | Proposed Fragment | Potential Origin |

|---|---|---|

| 128 | [C₅H₈N₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical |

| 95 | [M - SH]⁺ | Loss of a thiol radical |

| 68 | [C₃H₄N₂]⁺˙ | Pyrazole ring fragment after loss of C₂H₄S |

| 54 | [C₃H₄N]⁺ | Cleavage and rearrangement of the ring |

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula, which is a crucial step in confirming the identity of a newly synthesized compound. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, HRMS analysis is crucial for confirming its molecular formula, C₅H₈N₂S.

While specific HRMS data for this compound is not extensively reported in the available literature, the principles of its application can be illustrated through the analysis of related pyrazole derivatives. For instance, in the characterization of novel pyrazole compounds, HRMS is routinely employed to confirm the successful synthesis of the target molecule. The experimentally determined monoisotopic mass is compared with the theoretically calculated mass, with a high degree of correlation affirming the compound's identity.

Table 1: Illustrative HRMS Data for a Related Pyrazole Derivative

| Compound | Molecular Formula | Calculated m/z | Observed m/z | Technique |

| 3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | C₁₀H₁₆N₂O | 203.1154 [M+Na]⁺ | 203.1178 [M+Na]⁺ | ESI-TOF |

This table illustrates the application of HRMS for a related pyrazole derivative, demonstrating the high accuracy of the technique. Data for this compound would be expected to show similar precision.

The calculated exact mass for the protonated molecule [M+H]⁺ of this compound is 129.0532. An experimental HRMS measurement would be expected to yield a value within a few parts per million (ppm) of this calculated mass, providing strong evidence for its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

The fragmentation of the protonated molecule of this compound ([C₅H₈N₂S+H]⁺) would likely proceed through several key pathways. These include the cleavage of the pyrazole ring, loss of the thiol group or parts thereof, and fragmentation of the methyl substituents.

Table 2: Predicted MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 129.0532 | [C₄H₅N₂S]⁺ | CH₄ |

| 129.0532 | [C₅H₇N₂]⁺ | SH |

| 129.0532 | [C₃H₃N₂S]⁺ | C₂H₅ |

| 129.0532 | [C₄H₆N]⁺ | CHNS |

This table presents predicted fragmentation pathways based on the chemical structure of this compound and general fragmentation rules observed in mass spectrometry.

The fragmentation of pyrazole rings often involves the loss of HCN or N₂, leading to stable cyclic or acyclic fragment ions. researchgate.net The presence of the thiol group introduces additional fragmentation possibilities, such as the loss of an SH radical or H₂S. The analysis of these fragmentation patterns is crucial for the structural confirmation of the molecule and for distinguishing it from its isomers.

Vibrational (FT-IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and electronic structure of a molecule.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be dominated by vibrations associated with the pyrazole ring, the methyl groups, and the thiol group.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |

| C-H stretching (aromatic) | 3100-3000 | FT-IR/Raman |

| C-H stretching (aliphatic) | 3000-2850 | FT-IR/Raman |

| S-H stretching | 2600-2550 | FT-IR/Raman (weak in IR) |

| C=N stretching (pyrazole ring) | 1600-1500 | FT-IR/Raman |

| C=C stretching (pyrazole ring) | 1500-1400 | FT-IR/Raman |

| CH₃ bending | 1465-1440 and 1390-1370 | FT-IR/Raman |

| C-S stretching | 700-600 | FT-IR/Raman |

This table is based on established group frequencies for the functional groups present in this compound.

The C-H stretching vibrations of the pyrazole ring and the methyl groups would appear in the 3100-2850 cm⁻¹ region. The characteristic S-H stretching vibration is expected to be a weak band in the FT-IR spectrum around 2550 cm⁻¹. The pyrazole ring itself will exhibit a series of characteristic stretching and bending vibrations. For example, studies on other pyrazole derivatives have identified C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. acs.orgresearchgate.net The C-S stretching vibration typically appears in the 700-600 cm⁻¹ region and can be useful for confirming the presence of the thiol group.

Electronic (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the pyrazole chromophore.

The electronic spectra of pyrazole and its derivatives typically exhibit absorption bands corresponding to π → π* transitions. For unsubstituted pyrazole in the gas phase, an absorption maximum is observed around 210 nm. nist.govacs.org The introduction of substituents, such as the dimethyl and thiol groups in the target molecule, can cause a shift in the absorption maximum (a bathochromic or hypsochromic shift) and a change in the molar absorptivity. For instance, various substituted pyrazoles show absorption bands in the range of 220-280 nm. researchgate.netmdpi.com

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Ethanol | ~220-240 | - | π → π |

| Hexane | ~215-235 | - | π → π |

This table provides an estimation of the expected UV-Vis absorption maxima based on data for related pyrazole compounds. The exact values would need to be determined experimentally.

The position and intensity of the absorption bands can be influenced by the solvent polarity. A detailed analysis of the UV-Vis spectrum, often in conjunction with computational studies, can provide valuable insights into the electronic structure and conjugation within the molecule.

Applications of 1,3 Dimethyl 1h Pyrazole 4 Thiol and Its Derivatives in Specialized Chemical Domains Strictly Excluding Biological/clinical

Building Blocks for Non-Biological Complex Architectures

Synthesis of Supramolecular Assemblies

The design of supramolecular assemblies relies on specific and directional non-covalent interactions between molecular building blocks. The structure of 1,3-dimethyl-1H-pyrazole-4-thiol, featuring a pyrazole (B372694) ring and a thiol group, presents multiple points of interaction that make it a promising candidate for the construction of complex, self-assembled architectures such as coordination polymers and metal-organic frameworks (MOFs).

The pyrazole moiety itself is a well-established component in coordination chemistry. The two adjacent nitrogen atoms in the pyrazole ring can act as effective ligands for metal ions, facilitating the formation of extended networks. Research on various pyrazole derivatives has demonstrated their utility as precursors for a diverse range of ligands, including those used in the synthesis of trispyrazolylborate and trispyrazolylmethane complexes, which are significant in materials chemistry.

Furthermore, pyrazole-based ligands have been successfully employed to create robust MOFs. For instance, pyrazolate-based MOFs have shown exceptional stability and porosity, making them suitable for applications like gas capture. researchgate.netdntb.gov.ua The combination of the pyrazole ring with other functional groups, such as in 1H-Pyrazole-4-carboxylic acid, has led to the development of multifaceted MOFs. dntb.gov.ua

The thiol (-SH) group in this compound introduces another critical functionality. Thiols are known to have a strong affinity for noble and heavy metals, a property that is fundamental to the formation of self-assembled monolayers (SAMs) on surfaces like gold. sigmaaldrich.com This strong interaction, which is considered a stable, semi-covalent bond, is a primary driving force for the assembly process. sigmaaldrich.com The incorporation of thiol or thioether groups into MOF linkers is a growing area of research, leading to materials with unique properties for catalysis, sensing, and conductivity. rsc.org

The dual functionality of this compound allows for several potential modes of supramolecular assembly. It can act as a bidentate ligand, coordinating to metal centers through both a pyrazole nitrogen and the sulfur atom of the thiol group. This chelation can lead to the formation of stable, discrete metal complexes or extended coordination polymers. In the context of MOFs, this compound could serve as a versatile linker, connecting metal nodes to form three-dimensional porous structures. The properties of such materials would be influenced by the choice of metal ion and the specific coordination geometry.

Table 1: Potential Supramolecular Assembly Strategies for this compound

| Assembly Strategy | Interacting Groups | Potential Structures | Key Interactions |

| Coordination Polymers | Pyrazole nitrogen, Thiol sulfur | 1D, 2D, or 3D networks | Metal-ligand coordination |

| Metal-Organic Frameworks (MOFs) | Pyrazole nitrogen, Thiol sulfur | Porous crystalline materials | Metal-ligand coordination |

| Self-Assembled Monolayers (SAMs) | Thiol sulfur | Ordered thin films on metal surfaces | Thiol-metal bonding, van der Waals forces |

Development of Chemical Sensors (non-biological target analytes)

The development of chemical sensors for the detection of non-biological analytes, such as metal ions and environmental pollutants, is a critical area of analytical chemistry. The unique electronic and coordinating properties of this compound and its derivatives make them promising candidates for the fabrication of sensitive and selective chemosensors.

The pyrazole core is a versatile scaffold for sensor design due to its inherent photophysical properties and its ability to be synthetically modified. sciforum.net The thiol group is also a key component in many chemosensors, particularly for the detection of heavy metal ions, owing to its strong chelating ability. nih.gov The combination of these two functional groups in one molecule offers a synergistic platform for creating novel sensing systems.

One major application is in the detection of heavy metal ions, which are significant environmental pollutants. rsc.org The soft sulfur donor of the thiol group has a high affinity for soft metal ions like lead (Pb²⁺) and cadmium (Cd²⁺). Upon binding of a metal ion, a change in the electronic properties of the molecule can occur, leading to a detectable optical or electrochemical signal. For example, a thiomethyl-substituted pyrazolone (B3327878) derivative has been shown to act as a colorimetric sensor for Fe³⁺, Sn²⁺, and Al³⁺, with a visible color change upon coordination. sciforum.net Similarly, thiol-based modified electrodes are widely used for the electrochemical detection of trace levels of heavy metals. nih.gov

Another area of application is in the sensing of gaseous analytes. MOFs constructed from pyrazole-based ligands have demonstrated the ability to selectively adsorb and detect gases like sulfur dioxide (SO₂) and formaldehyde. researchgate.netdigitellinc.com A sensor based on a pyrazole-thiol linker could potentially offer enhanced selectivity or sensitivity for specific gases due to the unique chemical environment created by the thiol-functionalized pores.

The sensing mechanism can be based on various principles, including fluorescence quenching or enhancement, colorimetric changes, or electrochemical responses. For instance, the binding of an analyte to the pyrazole-thiol ligand could modulate a fluorescence resonance energy transfer (FRET) process or induce a change in the oxidation-reduction potential of a modified electrode.

Table 2: Potential Sensing Applications for this compound-Based Sensors

| Target Analyte Category | Example Analytes | Potential Sensing Mechanism | Key Functional Groups Involved |

| Heavy Metal Ions | Pb²⁺, Cd²⁺, Hg²⁺ | Colorimetry, Fluorometry, Electrochemistry | Thiol, Pyrazole Nitrogen |

| Transition Metal Ions | Fe³⁺, Cu²⁺ | Colorimetry, Fluorometry | Thiol, Pyrazole Nitrogen |

| Gaseous Pollutants | SO₂, Formaldehyde | Optical or Electrochemical changes in MOF | Pyrazole ring, Thiol group |

Future Perspectives and Emerging Research Avenues for 1,3 Dimethyl 1h Pyrazole 4 Thiol Chemistry

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, consistency, and scalability. While specific studies on the flow synthesis of 1,3-dimethyl-1H-pyrazole-4-thiol are not yet widespread, the principles of flow chemistry are broadly applicable to pyrazole (B372694) synthesis. Industrial methods are increasingly incorporating continuous flow reactors to improve the efficiency and scalability of production processes for complex organic molecules. nih.govevitachem.com This approach is particularly advantageous for reactions that are exothermic or involve hazardous reagents, conditions often encountered in the synthesis of heterocyclic compounds.

Machine Learning and AI-Driven Design of Novel Derivatives and Synthetic Routes

Design of Novel Derivatives: By learning the structure-activity relationships (SAR) from existing pyrazole-containing drugs and bioactive molecules, ML models can propose novel derivatives of this compound with enhanced biological activity or material properties. researchgate.netnih.govnih.gov These computational approaches accelerate the discovery and optimization of new therapeutic agents and functional materials. researchgate.net

Optimization of Synthetic Routes: AI-powered retrosynthesis tools can predict viable synthetic pathways for complex molecules, including novel derivatives of this compound. cas.org These tools can analyze a multitude of possible disconnections and suggest the most efficient and cost-effective routes. cas.org The success of these AI applications is, however, dependent on the quality and diversity of the underlying training data. cas.org

Reaction Condition Optimization: AI can optimize reaction conditions to maximize yield and minimize by-products, a task that is traditionally time-consuming and resource-intensive. technologynetworks.com By integrating AI with automated synthesis platforms, a feedback loop can be created where the AI proposes reaction conditions, the automated system performs the experiment, and the results are fed back to the AI to refine its predictions. technologynetworks.com

Green and Sustainable Chemistry Initiatives in Pyrazole-4-thiol Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, with a focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net For the synthesis of this compound and its derivatives, several green and sustainable initiatives are being explored.

Eco-friendly Solvents and Catalysts: There is a growing interest in using water or bio-based solvents in pyrazole synthesis to replace traditional volatile organic compounds. thieme-connect.comnih.gov The use of recyclable catalysts, such as nano-catalysts, and organocatalysts is also a key feature of green pyrazole synthesis. nih.govresearchgate.net The use of ionic liquids as green catalyst systems has also been explored for the synthesis of pyrazole derivatives. bohrium.com

Energy-Efficient Synthesis: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in shorter reaction times and under solvent-free conditions. nih.govresearchgate.net This high-speed, environmentally benign protocol is well-suited for the synthesis of pyrazole derivatives. nih.govresearchgate.net

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, are a cornerstone of green chemistry. nih.gov These reactions are highly atom-economical and can significantly reduce the number of synthetic steps and purification processes required. nih.gov

A recent patent describes a method for synthesizing C-4 position thiopyrazole compounds using DMSO as an oxidant, which is highlighted as having less environmental pollution and high yield. google.com Furthermore, an eco-friendly regioselective synthesis of new 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles has been reported under solvent-free conditions. nih.govresearchgate.net

Exploration of Novel Reactivity Patterns and Unconventional Applications

The rich and versatile chemistry of the pyrazole ring continues to be a fertile ground for discovering novel reactivity patterns and applications. mdpi.comresearchgate.net For this compound, future research will likely focus on leveraging its unique structural features to create new molecular architectures and functional materials.

Novel Functionalization Strategies: The development of new methods for the functionalization of the pyrazole ring is a key area of research. mdpi.combeilstein-journals.orgresearchgate.net This includes the introduction of new substituents at various positions on the ring to modulate the electronic properties and biological activity of the molecule. mdpi.com For instance, a method for the oxidative thio- or selenocyanation of pyrazoles has been recently developed. beilstein-journals.orgresearchgate.net